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Compound of Interest

Compound Name: (+)-Metconazole

Cat. No.: B1254978 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

fungicide (+)-Metconazole, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) analysis. This document is intended to serve as a valuable

resource for researchers and professionals involved in the analysis, characterization, and

development of triazole-based fungicides.

Introduction
Metconazole is a broad-spectrum triazole fungicide used to control a variety of fungal diseases

in crops. Its efficacy is derived from the inhibition of sterol biosynthesis in fungi. The (+)

enantiomer of Metconazole is of particular interest due to its biological activity. Accurate and

detailed spectroscopic data is crucial for its identification, quantification, and structural

elucidation in various matrices.

Mass Spectrometry (MS) Data
Mass spectrometry is a key technique for the identification and quantification of Metconazole.

Below is a summary of key mass-to-charge ratios (m/z) observed in mass spectrometry

analyses.
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Ion Type
m/z (Mass-to-
Charge Ratio)

Method Notes

Quantitation Ion

Transition
320 → 70 LC-MS/MS

This transition is

commonly used for

the quantitative

analysis of

Metconazole

enantiomers.

Confirmation Ion

Transition
320 → 125 LC-MS/MS

Used to confirm the

identity of

Metconazole in a

sample.

[M-H₂O+H]⁺ 302.141 Other MS

Represents the

precursor ion after the

loss of a water

molecule.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
While specific, experimentally verified high-resolution NMR data for (+)-Metconazole is not

readily available in the public domain, the following tables present predicted ¹H and ¹³C NMR

chemical shifts based on the known structure of Metconazole and typical chemical shift ranges

for similar compounds. These values serve as a reference for spectral interpretation.

¹H NMR Spectral Data (Predicted)
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Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~ 7.9 - 8.5 s 2H Triazole-H

~ 7.3 d 2H
Aromatic-H (ortho to

Cl)

~ 7.1 d 2H
Aromatic-H (meta to

Cl)

~ 4.5 s 2H -CH₂-Triazole

~ 2.5 - 2.8 m 2H -CH₂-Aromatic

~ 1.5 - 2.2 m 4H Cyclopentane-H

~ 1.0 - 1.3 m 1H Cyclopentane-H

~ 0.8 s 3H -CH₃

~ 0.6 s 3H -CH₃

~ 4.0 - 5.0 br s 1H -OH

¹³C NMR Spectral Data (Predicted)
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Chemical Shift (δ, ppm) Carbon Type Assignment

~ 152 C Triazole-C

~ 145 C Triazole-C

~ 138 C Aromatic-C (ipso to -CH₂-)

~ 132 C Aromatic-C (ipso to Cl)

~ 130 CH Aromatic-CH

~ 128 CH Aromatic-CH

~ 80 C C-OH

~ 55 CH₂ -CH₂-Triazole

~ 45 C C(CH₃)₂

~ 40 CH Cyclopentane-CH

~ 35 CH₂ -CH₂-Aromatic

~ 30 CH₂ Cyclopentane-CH₂

~ 25 CH₂ Cyclopentane-CH₂

~ 22 CH₃ -CH₃

~ 20 CH₃ -CH₃

Infrared (IR) Spectroscopy Data
The infrared spectrum of Metconazole is expected to show characteristic absorption bands

corresponding to its various functional groups. The following table summarizes these expected

vibrational frequencies.
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Wavenumber
(cm⁻¹)

Intensity Functional Group Vibration Mode

3400 - 3200 Strong, Broad O-H Stretching

3100 - 3000 Medium Aromatic C-H Stretching

2960 - 2850 Medium-Strong Aliphatic C-H Stretching

~ 1600 Medium C=C
Aromatic Ring

Stretching

~ 1590, 1490 Medium C=N
Triazole Ring

Stretching

~ 1100 Medium C-O Stretching

~ 820 Strong C-H

Aromatic Out-of-Plane

Bending (para-

disubstituted)

~ 750 Medium C-Cl Stretching

Experimental Protocols
Detailed experimental protocols are essential for obtaining high-quality and reproducible

spectroscopic data.

Mass Spectrometry (LC-MS/MS)
Sample Preparation (for water samples):

Fortify water samples with a standard solution of Metconazole.

No further extraction or cleanup is typically required for clean water matrices. For complex

matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction may

be employed.

Chromatographic Conditions:

Column: Chiralpak AD-3R (2.1 x 150 mm, 3-µm) or equivalent chiral column.
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Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) methanol with 0.1%

formic acid. A typical gradient might be 15:85 (A:B) held for several minutes.

Flow Rate: 0.2-0.4 mL/min.

Column Temperature: 40 °C.

Injection Volume: 5-20 µL.

Mass Spectrometer Conditions:

Ionization Mode: Electrospray Ionization (ESI), Positive.

Monitoring Mode: Multiple Reaction Monitoring (MRM).

Ion Transitions: Monitor m/z 320 → 70 for quantification and m/z 320 → 125 for confirmation.

Collision Energy and other MS parameters: Optimize for the specific instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Dissolve 5-10 mg of (+)-Metconazole in approximately 0.6-0.7 mL of a suitable deuterated

solvent (e.g., CDCl₃, DMSO-d₆).

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz or higher field strength.

Pulse Sequence: Standard single-pulse experiment.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.
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Spectral Width: 0-12 ppm.

Reference: Tetramethylsilane (TMS) at 0 ppm.

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz or higher.

Pulse Sequence: Proton-decoupled pulse sequence.

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

Relaxation Delay: 2 seconds.

Spectral Width: 0-200 ppm.

Infrared (IR) Spectroscopy
Sample Preparation:

Solid Sample (KBr Pellet): Mix a small amount of (+)-Metconazole with dry potassium

bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent

pellet using a hydraulic press.

Solid Sample (ATR): Place a small amount of the solid sample directly onto the diamond

crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrument Parameters:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Background: A background spectrum of the empty sample compartment (or the clean ATR

crystal) should be recorded and subtracted from the sample spectrum.
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Visualizations
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

analysis of a fungicide like (+)-Metconazole.

Sample Preparation

Spectroscopic Analysis

Data Processing & Interpretation
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(e.g., QuEChERS)

Mass Spectrometry
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Caption: Workflow for Spectroscopic Analysis of (+)-Metconazole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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